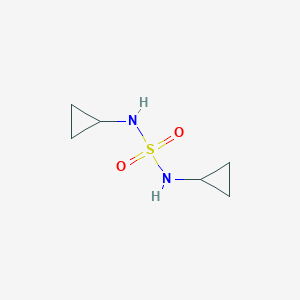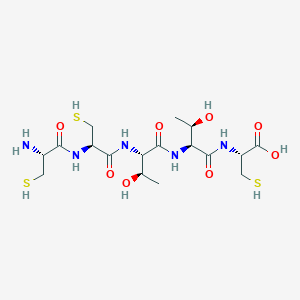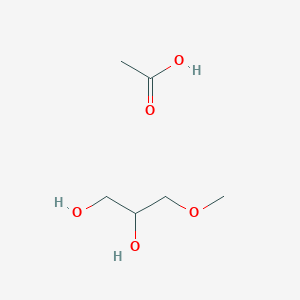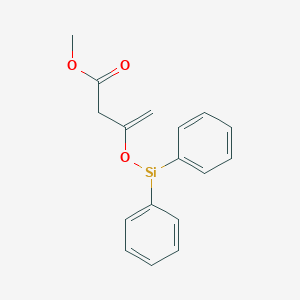
N-(Cyclopropylsulfamoyl)Cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylsulfamoyl)Cyclopropanamine is a compound that features a cyclopropane ring bonded to a sulfamoyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylsulfamoyl)Cyclopropanamine typically involves the reaction of cyclopropylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopropylsulfamoyl)Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylsulfamoyl ketones or aldehydes.
Reduction: Formation of cyclopropylsulfamoyl amines.
Substitution: Formation of substituted cyclopropylsulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylsulfamoyl)Cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylsulfamoyl)Cyclopropanamine involves its interaction with specific molecular targets. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler compound with a similar cyclopropane ring but lacking the sulfamoyl group.
N-(Cyclopropylsulfamoyl)Cyclopropanone: Similar structure but with a ketone group instead of an amine group.
Uniqueness
N-(Cyclopropylsulfamoyl)Cyclopropanamine is unique due to the presence of both a sulfamoyl group and an amine group attached to the cyclopropane ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
923271-25-4 |
|---|---|
Molekularformel |
C6H12N2O2S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
N-(cyclopropylsulfamoyl)cyclopropanamine |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,7-5-1-2-5)8-6-3-4-6/h5-8H,1-4H2 |
InChI-Schlüssel |
ZOQDOPYXZSNICA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)


![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)


![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)


![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
